molecular formula C16H22N2O4S B5634755 8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5634755
M. Wt: 338.4 g/mol
InChI Key: AXLQRSSVQJYOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Spirocyclic compounds, including those with diazaspiro[4.5]decane skeletons, are typically synthesized through multi-step reactions that involve the formation of the spirocyclic core followed by functionalization of the scaffold. Although specific synthesis routes for this compound are not readily available, similar compounds, such as 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles, are synthesized by reacting amino-dioxo-diazaspiro nonenes with methanol in the presence of sulfuric acid (Fedoseev et al., 2016). These methodologies could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions tailored to the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like 8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid features a distinctive arrangement where two cyclic systems are joined at a single carbon atom, creating a spiro center. This configuration significantly influences the compound's chemical reactivity and physical properties. Crystallographic analysis of related compounds, such as various cyclohexane-5-spirohydantoin derivatives, reveals that the substituents on the cyclohexane ring play a crucial role in determining the supramolecular arrangements and the overall molecular conformation (Graus et al., 2010).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactivities depending on the nature of their functional groups and the spirocyclic framework. The presence of a carboxylic acid group, as in the target compound, allows for derivatization reactions, such as esterification and amidation. The reactivity of the diazaspiro[4.5]decane moiety may include transformations at the nitrogen atoms, offering pathways to various amine derivatives. Research on similar structures highlights the potential for these compounds to participate in a wide array of chemical reactions, such as the synthesis of muscarinic agonists from 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones (Ishihara et al., 1992).

properties

IUPAC Name

8-(3-methoxy-5-methylthiophene-2-carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-10-7-12(22-2)13(23-10)14(19)18-5-3-16(4-6-18)8-11(15(20)21)17-9-16/h7,11,17H,3-6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLQRSSVQJYOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)N2CCC3(CC2)CC(NC3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-Methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

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